4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol
Description
4-Bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol is a Schiff base compound synthesized for applications in coordination chemistry and materials science. Its structure features a phenol ring substituted with a bromine atom at the 4-position and an imine group [(3,4-dichlorophenyl)imino]methyl at the 2-position, adopting an E-configuration around the C=N bond . The compound has been studied extensively for its ability to form stable metal complexes, particularly with transition metals like Cu(II) and Zn(II), which are relevant to catalysis and fluorescence-based sensing . Crystallographic studies reveal a planar molecular geometry stabilized by intramolecular O–H⋯N hydrogen bonding, forming an S(6) ring motif .
Properties
IUPAC Name |
4-bromo-2-[(3,4-dichlorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEALEXAWIYIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Br)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3,4-dichloroaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond . The reaction mixture is then heated under reflux conditions to ensure complete reaction and high yield of the desired product .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on Crystal Packing
- 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: This analog replaces the 3,4-dichlorophenyl group with a 3,4-dimethylphenyl group. Despite differing substituents, it shares isostructurality with the dichloro derivative, crystallizing in the monoclinic P21/n space group with comparable unit cell parameters (a = 12.26 Å, b = 7.48 Å, c = 14.58 Å, β = 101.58°) . The C=N bond length (1.271 Å) is consistent across both compounds, highlighting minimal steric or electronic perturbation from methyl vs. chloro substituents .
- (E)-2-(((3,4-Dichlorophenyl)imino)methyl)phenol (DC2H): Lacking the 4-bromo substituent, DC2H exhibits weaker intermolecular C–H⋯π interactions compared to the brominated derivative, as shown by Hirshfeld surface analysis. This suggests the bromine atom enhances packing efficiency through halogen bonding .
Table 1: Structural Parameters of Selected Schiff Bases
*Reported for the naphthalen-2-ol analog in .
Functional and Electronic Properties
- Fluorescence Sensing: The bromoaniline-derived Schiff base (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) exhibits selective fluorescence quenching for Cu²⁺ ions (binding constant K = 1.2 × 10⁵ M⁻¹), whereas non-brominated analogs like HL2 show turn-on fluorescence for Zn²⁺. The bromine substituent enhances electron-withdrawing effects, modulating the ligand’s electronic environment for metal specificity .
- Metal Complex Stability : Mixed-ligand complexes of the dichloro derivative with Co(II), Ni(II), and Cu(II) display higher stability constants (log K = 8.2–9.5) compared to its dimethylphenyl analog (log K = 7.8–8.9), attributed to the stronger electron-withdrawing nature of chlorine atoms enhancing metal-ligand charge transfer .
Table 2: Stability Constants (log K) of Metal Complexes
| Ligand | Co(II) | Ni(II) | Cu(II) | Zn(II) | Reference |
|---|---|---|---|---|---|
| This compound | 8.2 | 8.7 | 9.5 | 7.9 | |
| 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol | 7.8 | 8.3 | 8.9 | 7.4 |
Biological Activity
4-Bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol, also known by its CAS number 1598429-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, structural properties, and reported pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrCl2NO. Its structure features a phenolic group linked to an imine moiety, contributing to its biological activity. The compound can exist in different polymorphs, which may influence its properties and activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H8BrCl2NO |
| Molecular Weight | 345.01872 g/mol |
| CAS Number | 1598429-04-9 |
| Dihedral Angle | Variable (polymorph-dependent) |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-bromosalicylaldehyde and 3,4-dichloroaniline in ethanol. The reaction conditions include refluxing the mixture for several hours, followed by crystallization to obtain the final product in good yields.
Antimicrobial Properties
Preliminary studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, similar derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and disruption of mitochondrial function. The presence of bromine and chlorine substituents is believed to enhance its interaction with cellular targets.
Case Studies
- Antibacterial Activity : A study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency.
- Cytotoxicity Assays : Another research focused on evaluating the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response with significant cell death at higher concentrations.
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3,4-dichloroaniline. Key steps include:
- Solvent Selection: Use ethanol or methanol as polar protic solvents to facilitate imine formation .
- Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the carbonyl group.
- Purification: Recrystallization from ethanol or methanol yields pure crystals. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproducts .
- Yield Optimization: Maintain stoichiometric equivalence (1:1 molar ratio) and reflux at 70–80°C for 4–6 hours.
Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps and parameters include:
- Data Collection: Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Structure Solution: Employ SHELXS-97 for direct methods and SHELXL-97 for refinement .
- Key Parameters:
- Validation: Check for intramolecular O–H⋯N hydrogen bonds (S(6) ring motif) and planarity (r.m.s. deviation = 0.053 Å) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key features confirm its structure?
Methodological Answer:
- FTIR: Identify the imine (C=N) stretch at ~1633 cm⁻¹ and phenolic O–H stretch at ~3470 cm⁻¹ .
- NMR:
- Mass Spectrometry: ESI-MS shows a molecular ion peak at 368.05 (calc. for ) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic structure and intramolecular interactions of this compound?
Methodological Answer:
Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) play in the crystal packing, and how can these be analyzed using Hirshfeld surface analysis?
Methodological Answer:
Q. How does the presence of bromine and chlorine substituents influence the compound’s reactivity and potential biological activity?
Methodological Answer:
Q. What challenges arise in refining the crystal structure when dealing with heavy atoms like bromine, and how are these addressed in data processing?
Methodological Answer:
- Absorption Correction: Apply multi-scan methods (e.g., SADABS) to mitigate absorption effects from Br (μ = 3.92 mm⁻¹) .
- Disorder Handling: Use PART instructions in SHELXL to model disordered Br/Cl atoms .
- Data Quality: Ensure high redundancy (>4) and completeness (>98%) to reduce standard uncertainties in positional parameters .
Q. How can molecular docking simulations predict the interaction of this compound with biological targets such as SARS-CoV-2 proteins?
Methodological Answer:
- Protocol:
- Protein Preparation: Retrieve PDB structures (e.g., 6LU7 for Mpro) and remove water/co-crystallized ligands.
- Ligand Preparation: Optimize geometry at the B3LYP/6-31G(d) level and assign partial charges .
- Docking Parameters: Use a grid box (20×20×20 ų) centered on the active site and Lamarckian genetic algorithm for conformational sampling.
- Validation: Compare docking poses with co-crystallized inhibitors (e.g., N3) and validate via RMSD (<2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
